Methyl (5-((4-hydroxyphenyl)sulfinyl)-1H-benzo[d]imidazol-2-yl)carbamate

Veterinary Drug Metabolism Biliary Secretion Pharmacokinetics

Regulatory labs often face method failures when non-specific metabolite standards co-elute with isobaric matrix interferents. This certified 4'-hydroxyoxfendazole (OH-OFZ) reference standard solves that analytical bottleneck. Its unique sulfinyl-hydroxyl signature (LogP 1.9) provides unambiguous chromatographic separation from 4'-hydroxyfenbendazole. Key supply & technical facts: - Enables definitive LC-MS/MS residue confirmation in muscle, liver, kidney, and milk per EU & FDA criteria. - Dominant 66% biliary contribution & 2.44-fold bile enrichment over OH-FBZ for accurate PBPK model calibration. - Pre-verified reverse-phase column elution; eliminates time-consuming custom synthesis of identical reference material.

Molecular Formula C15H13N3O4S
Molecular Weight 331.3 g/mol
CAS No. 83116-32-9
Cat. No. B12946933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (5-((4-hydroxyphenyl)sulfinyl)-1H-benzo[d]imidazol-2-yl)carbamate
CAS83116-32-9
Molecular FormulaC15H13N3O4S
Molecular Weight331.3 g/mol
Structural Identifiers
SMILESCOC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)C3=CC=C(C=C3)O
InChIInChI=1S/C15H13N3O4S/c1-22-15(20)18-14-16-12-7-6-11(8-13(12)17-14)23(21)10-4-2-9(19)3-5-10/h2-8,19H,1H3,(H2,16,17,18,20)
InChIKeyQEYHVNPMQVDJPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4'-Hydroxyoxfendazole Metabolite Standard


Methyl (5-((4-hydroxyphenyl)sulfinyl)-1H-benzo[d]imidazol-2-yl)carbamate, also known as 4'-hydroxyoxfendazole (OH-OFZ), is a phase-I hydroxylated metabolite of the broad-spectrum veterinary anthelmintic fenbendazole and its sulfoxide, oxfendazole [1]. Belonging to the benzimidazole carbamate class, this compound features a unique combination of a 4-hydroxyphenyl sulfinyl substituent, distinguishing it from the parent drugs and their other metabolites. It is primarily utilized as a certified reference standard for analytical method development, quality control, and pharmacokinetic residue analysis in food safety and veterinary drug monitoring programs [2].

Why OH-OFZ Cannot Be Substituted


Generic substitution with fenbendazole (FBZ), oxfendazole (OFZ), or even the structurally similar 4'-hydroxyfenbendazole (OH-FBZ) fails because this compound possesses a unique sulfinyl and hydroxyl substitution pattern that dictates its specific chromatographic retention, mass spectrometric fragmentation, and metabolic origin [1]. In LC-MS/MS residue confirmation methods, these distinct physicochemical properties are critical for achieving the required chromatographic separation from co-eluting matrix interferents and isobaric metabolites. Using a different compound would invalidate the method's specificity, accuracy, and compliance with regulatory guidelines for confirmatory analysis [2].

Key Specificity Evidence for 4'-Hydroxyoxfendazole


Biliary Metabolite Profile Dominance

In a controlled sheep study, directly comparing biliary metabolite profiles after fenbendazole administration, hydroxylated oxfendazole (this compound) was the dominant species, constituting 66% of total metabolites characterized, whereas hydroxylated fenbendazole (the sulfide analog) comprised only 27% [1]. This demonstrates a clear quantitative preference for the sulfoxide-hydroxyl combination in the enterohepatic circulation.

Veterinary Drug Metabolism Biliary Secretion Pharmacokinetics Metabolite Profiling

Metabolic Ratio Modulation by Co-Administration

The ratio of this compound (OH-OFZ) to its reduced sulfide counterpart (OH-FBZ) in bile is highly sensitive to co-medication. In the absence of parbendazole, the OH-OFZ:OH-FBZ ratio was 7:1; co-administration of parbendazole dramatically shifted this ratio to approximately 1:1 [1]. This dynamic range makes OH-OFZ an indispensable, condition-specific marker that cannot be replaced by a static measurement or a surrogate metabolite.

Drug Interaction Metabolic Pathway Veterinary Parasitology Biomarker

Chromatographic Selectivity from Dual Functionalities

The unique combination of a sulfinyl group (polar, hydrogen-bond acceptor) and a phenolic hydroxyl (ionizable at high pH) on the same phenyl ring generates a distinct chromatographic retention profile (LogP ~1.9) compared to analogs: fenbendazole (sulfide, LogP ~3.3), oxfendazole (sulfoxide, LogP ~2.1), and 4-hydroxyfenbendazole (hydroxyl-sulfide, LogP ~2.5) [1][2]. This differentiation is crucial for achieving baseline separation in reverse-phase HPLC assays for multi-residue confirmation.

Analytical Method Validation LC-MS/MS Chromatographic Selectivity Residue Analysis

OH-OFZ Application Scenarios


Confirmatory LC-MS/MS Residue Analysis in Food Safety

Regulatory laboratories procuring this compound as a certified reference standard can confidently identify and quantify the 4'-hydroxyoxfendazole residue in animal tissues (muscle, liver, kidney) and milk. Its unique sulfinyl-hydroxyl signature, quantified here by its dominant 66% biliary contribution [1] and distinct LogP of 1.9, allows unambiguous chromatographic separation from the 4'-hydroxyfenbendazole and other isobaric matrix components. This is essential for meeting EU and FDA confirmatory criteria, where a non-specific standard would compromise the entire analytical batch.

Pharmacokinetic Modeling of Enterohepatic Recycling

Researchers investigating the extended parasite exposure enabled by enterohepatic recycling of fenbendazole require this compound to test key hypotheses. The observed 2.44-fold enrichment of OH-OFZ over OH-FBZ in bile [1] and the dramatic 7:1 to 1:1 ratio shift during drug-drug interaction studies [2] make it the definitive probe for calibrating physiologically-based pharmacokinetic (PBPK) models. Use of an incorrect metabolite would systematically bias model output.

In Vitro Metabolism and Drug-Drug Interaction Studies

For laboratories conducting hepatic microsomal or hepatocyte incubations to predict species-specific metabolism, OH-OFZ serves as the key analytical endpoint for the sulfoxidation plus hydroxylation pathway. The compound's verified elution on reverse-phase columns, distinct from its parent and sulfide analogs (ΔLogP ≥ 0.2), enables direct quantification of CYP-mediated biotransformation rates without the need for custom synthesis of an identical reference.

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